molecular formula C10H12N4 B2690694 4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1152524-48-5

4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B2690694
CAS RN: 1152524-48-5
M. Wt: 188.234
InChI Key: BEFSHYZIBNFVBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Fluorescent Sensing

A novel fluorescent dye incorporating the 1H-pyrazolo[3,4-b]quinoline skeleton, similar to the chemical structure of interest, has been developed as a sensor for the fluorescence detection of small inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc in polar solvents. This dye operates through an electron transfer mechanism, which is influenced by cation complexation, leading to notable shifts in fluorescence properties (Mac et al., 2010).

Synthesis and Characterization of Pyrazole Derivatives

Research into the synthesis and characterization of various pyrazole derivatives, including those related to 4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, has been conducted. These studies involve structural analysis through techniques like X-Ray crystallography and spectroscopy, contributing to the understanding of their properties and potential applications in fields such as materials science and pharmacology (Titi et al., 2020).

Ultrasound-Promoted Synthesis

Innovative methods for synthesizing related pyrazolo[3,4-b]pyridines using ultrasound irradiation have been developed. This approach offers advantages like shorter reaction times and high yields, demonstrating the utility of such compounds in rapid and efficient synthetic processes (Nikpassand et al., 2010).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, a category that includes this compound, highlights a novel approach for creating such compounds. This method is characterized by its efficiency and the ability to yield a variety of derivatives under relatively mild conditions (Polo et al., 2017).

Domino Reactions for Pyrazolo[3,4-b]pyridines

Domino reactions facilitated by green catalysts have been used to synthesize highly functionalized pyrazolo[3,4-b]pyridines. These reactions are significant for their environmental friendliness and potential in creating complex molecules in a single step (Gunasekaran et al., 2014).

Bicyclization Strategies

Research has developed novel bicyclization strategies for synthesizing skeletally diverse pyrazolo[3,4-b]pyridine derivatives. These methods offer a flexible approach to creating a wide range of multicyclic compounds, showcasing the versatility of such pyrazolo[3,4-b]pyridine structures (Tu et al., 2014).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors or enzymes, or altering specific biochemical pathways .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

4-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-6-13-14(10(8)11)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSHYZIBNFVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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